(2S)-2,2'-bioxirane
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Overview
Description
(2S)-2,2’-bioxirane is a chiral organic compound characterized by the presence of two oxirane (epoxide) rings. The compound is notable for its unique stereochemistry, which can influence its reactivity and interactions with other molecules. Epoxides are known for their high reactivity due to the strained three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,2’-bioxirane typically involves the epoxidation of alkenes. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which reacts with alkenes to form the epoxide ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of (2S)-2,2’-bioxirane may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed. These methods offer higher selectivity and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,2’-bioxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the epoxide to an alcohol.
Substitution: Nucleophiles can attack the electrophilic carbon in the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
(2S)-2,2’-bioxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of (2S)-2,2’-bioxirane involves the nucleophilic attack on the electrophilic carbon atoms in the epoxide rings. This leads to the opening of the strained three-membered ring and the formation of new bonds. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,2’-bioxirane: Characterized by two oxirane rings and specific stereochemistry.
Dimethyl sulfoxide (DMSO): An organosulfur compound with a similar three-membered ring structure but different functional groups.
Dimethyl sulfide: Another organosulfur compound with a simpler structure and different reactivity.
Uniqueness
(2S)-2,2’-bioxirane is unique due to its chiral nature and the presence of two reactive epoxide rings. This makes it particularly valuable in asymmetric synthesis and in the study of stereochemical effects in chemical reactions.
Properties
Molecular Formula |
C4H6O2 |
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Molecular Weight |
86.09 g/mol |
IUPAC Name |
(2S)-2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4?/m0/s1 |
InChI Key |
ZFIVKAOQEXOYFY-WUCPZUCCSA-N |
Isomeric SMILES |
C1[C@H](O1)C2CO2 |
Canonical SMILES |
C1C(O1)C2CO2 |
Origin of Product |
United States |
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